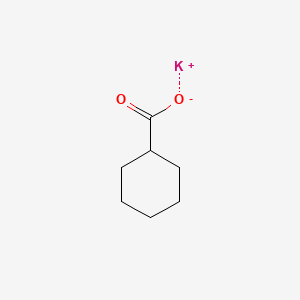
Cycloocten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocten-1-ol, also known as (1E)-1-Cycloocten-1-ol, is an organic compound with the molecular formula C8H14O. It is a derivative of cyclooctene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclooctene ring. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloocten-1-ol can be synthesized through various methods, including the photoisomerization of cyclooctene derivatives. One efficient method involves using a simplified flow setup for photoisomerization, which is both cost-effective and high-yielding . This method utilizes light to induce the isomerization of cyclooctene to its trans form, followed by hydroxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. For example, the selective epoxidation of cis-cyclooctene using molecular oxygen and gold atom clusters as catalysts can yield this compound . This method is advantageous due to its high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctenone or further oxidized to cyclooctanone.
Reduction: Reduction of this compound can yield cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclooctenone, Cyclooctanone
Reduction: Cyclooctanol
Substitution: Various substituted cyclooctene derivatives
Applications De Recherche Scientifique
Cycloocten-1-ol has a wide range of applications in scientific research:
Chemistry: It is used in strain-promoted copper-free click chemistry, particularly in cycloaddition reactions with tetrazines. This makes it valuable for bioconjugation and labeling studies.
Medicine: this compound derivatives are explored for their potential in drug delivery systems and therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cycloocten-1-ol in bioorthogonal chemistry involves the inverse electron demand Diels-Alder cycloaddition with tetrazines . This reaction is exceptionally fast and forms stable covalent bonds, making it ideal for labeling and imaging applications. The strained ring structure of this compound enhances its reactivity, allowing it to efficiently participate in these reactions.
Comparaison Avec Des Composés Similaires
Cycloocten-1-ol can be compared with other similar compounds such as:
Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooctanol: The fully saturated alcohol form, which has different reactivity and applications.
Cyclooctanone: The ketone derivative, which is more reactive towards nucleophiles.
Uniqueness: this compound’s unique strained ring structure and the presence of the hydroxyl group make it highly reactive and versatile in various chemical reactions, particularly in bioorthogonal chemistry and click chemistry applications.
Propriétés
Numéro CAS |
56225-66-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1E)-cycloocten-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2/b8-6+ |
Clé InChI |
FBMMEHJLWTZKOR-SOFGYWHQSA-N |
SMILES isomérique |
C1CCC/C(=C\CC1)/O |
SMILES canonique |
C1CCCC(=CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





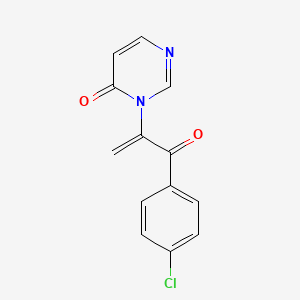

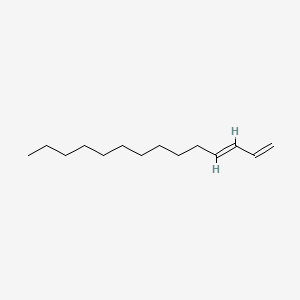
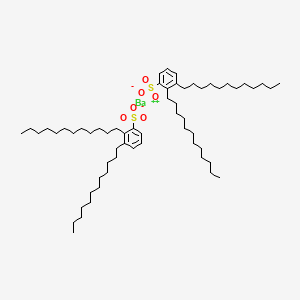
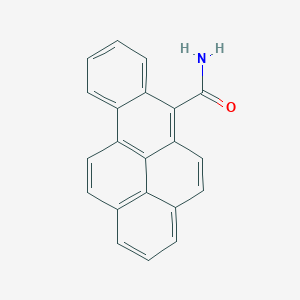


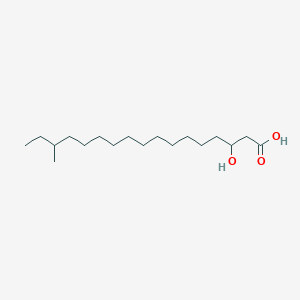
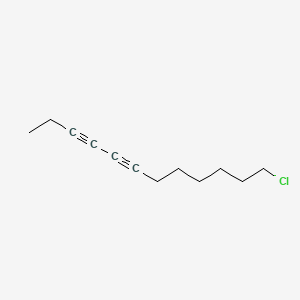
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
